molecular formula C14H14N4OS B2425389 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide CAS No. 3542-39-0

2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide

Cat. No. B2425389
CAS RN: 3542-39-0
M. Wt: 286.35
InChI Key: LHUYVRMEZZYCCT-UHFFFAOYSA-N
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Description

2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to 2-aminobenzoyl compounds, which are often used in combination with a number of quenchers such as Dnp (2,4-dinitrophenyl), EDDnp (N-(2,4-dinitrophenyl)ethylenediamine), p-nitrophenylalanine, or 3-nitrotyrosine1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide. However, a related compound, 2-(2-aminobenzoyl)benzoic acids, has been synthesized via a base-promoted aerobic cascade reaction2.



Molecular Structure Analysis

The molecular structure of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide is not directly available. However, related compounds such as 2-aminobenzoyl or Anthraniloyl (Abz) substrates are often used in combination with a number of quenchers1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide. However, studies on the reactions of 2-aminobenzoyl-CoA monooxygenase/reductase indicate the formation of a ternary complex between oxidized enzyme and the two substrates 2-aminobenzoyl-CoA and NADH34.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide are not directly available. However, related compounds such as 2-aminobenzoyl or Anthraniloyl (Abz) substrates are often used in combination with a number of quenchers1.


Scientific Research Applications

  • Chemistry of Heterocyclic Compounds

    • Application : The products of the condensation of aliphatic aldehydes with N-(2-aminobenzoyl)-N-methylhydrazine exist in DMSO-d6 solution as tautomeric mixtures of linear aldohydrazone and cyclic benzo-1,3,4-triazepine forms .
    • Method : The hydrazones were obtained in 50-90% yield after maintaining equimolar amounts of N-(2-amino-benzoyl)-N-methylhydrazine and the corresponding aliphatic aldehyde in methanol at room temperature .
    • Results : The change in the 1H NMR spectra over time indicates that compounds exist in the crystalline state in the cyclic triazepine form B .
  • BMC Chemistry

    • Application : The ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies .
    • Method : The ligand upon reaction with Cu (II), Co (II), Ni (II) and Zn (II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) which has been validated through the elemental and mass spectral measurements .
    • Results : The in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines of the isolated compounds was investigated and the data cleared out that the ligand was more potent than the metal complexes .
  • Fluorescence Studies

    • Application : 2-Aminobenzoyl or Anthraniloyl (Abz) substrates are used in fluorescence studies .
    • Method : The Abz fluorophore is generally used in combination with a number of quenchers such as Dnp (2,4-dinitrophenyl), EDDnp (N-(2,4-dinitrophenyl)ethylenediamine), p-nitrophenylalanine, or 3-nitrotyrosine .
    • Results : Substrate cleavage can be detected at 420 nm using an excitation wavelength of 320 nm .
  • Synthesis of Biologically Active Derivatives

    • Application : Benzothiazoles (BTAs) are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds .
    • Method : The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis. One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
    • Results : Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting, along with antiviral, also antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .
  • Synthesis of 2-(2-aminobenzoyl)benzoic Acids

    • Application : A novel strategy for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction has been exploited .
    • Method : The protocol led to a wide panel of 2-(2-aminobenzoyl)benzoic acids with a broad substrate scope in an atom-economical manner .
    • Results : This method provides a new pathway for the synthesis of 2-(2-aminobenzoyl)benzoic acids .
  • Peptide-based Enzyme Substrates
    • Application : N-(2-Aminobenzoyl)alanine is used in peptide-based enzyme substrates .
    • Method : The Abz fluorophore is generally used in combination with a number of quenchers such as Dnp (2,4-dinitrophenyl), EDDnp (N-(2,4-dinitrophenyl)ethylenediamine), p-nitrophenylalanine, or 3-nitrotyrosine .
    • Results : Substrate cleavage can be detected at 420 nm using an excitation wavelength of 320 nm .

Safety And Hazards

The safety and hazards of 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide are not directly available. However, a related compound, 2-Aminobenzophenone-2`-carboxylic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation5.


properties

IUPAC Name

1-[(2-aminobenzoyl)amino]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYVRMEZZYCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide

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